molecular formula C15H13ClN4O2S B2363156 2-(4-chlorophenoxy)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide CAS No. 2034533-07-6

2-(4-chlorophenoxy)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Cat. No.: B2363156
CAS No.: 2034533-07-6
M. Wt: 348.81
InChI Key: LXTOFKANRDTGSA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The presence of the aromatic rings (in the phenoxy and thiophenyl groups) and the 1,2,3-triazole ring would contribute to the compound’s rigidity and planarity. The chlorine atom in the chlorophenoxy group would be expected to be electron-withdrawing, which could influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and the potentially polar triazole ring could contribute to the compound’s solubility in polar solvents.

Scientific Research Applications

Radiosynthesis and Herbicide Safeners

A study on the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners, such as acetochlor, reveals the importance of specific acetamide derivatives in agricultural sciences. These compounds are synthesized for studies on their metabolism and mode of action, highlighting their role in enhancing herbicide efficacy and safety (Latli & Casida, 1995).

Antitumor Activity

Research on benzothiazole derivatives bearing different heterocyclic rings, including acetamide structures, has shown potential antitumor activity. This underscores the significance of structural modification of acetamide derivatives in developing new therapeutic agents (Yurttaş, Tay, & Demirayak, 2015).

Biological Activities of Novel Triazole Compounds

The synthesis of novel triazole compounds containing the thioamide group demonstrates their antifungal and plant growth regulating activities. Such studies reveal the potential of acetamide derivatives in contributing to agricultural and pharmaceutical sciences (Li Fa-qian et al., 2005).

Crystal Structure and Stability

Investigations into the crystal structure of acetamide derivatives highlight the importance of molecular configuration in determining the stability and reactivity of such compounds. This is crucial for designing compounds with desired properties for various applications (Xue et al., 2008).

Potential Pesticides

Characterization of N-derivatives of chloro and dichlorophenoxyacetamide demonstrates the potential of these compounds as pesticides. X-ray powder diffraction studies provide insights into their structural properties, essential for understanding their mode of action and effectiveness (Olszewska, Tarasiuk, & Pikus, 2011).

Future Directions

Future research on this compound could involve exploring its potential biological activities, given the presence of functional groups that are often found in biologically active compounds. This could involve testing the compound in biological assays or studying its interactions with potential target molecules .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O2S/c16-11-3-5-13(6-4-11)22-10-14(21)17-8-12-9-20(19-18-12)15-2-1-7-23-15/h1-7,9H,8,10H2,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTOFKANRDTGSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)N2C=C(N=N2)CNC(=O)COC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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